(2-Chloropyrimidin-4-yl)methanamine hydrochloride

Medicinal Chemistry Building Block Synthesis Regioselective SNAr

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a bifunctional pyrimidine building block bearing an electrophilic chlorine at C2 and a nucleophilic aminomethyl handle at C4, supplied as the hydrochloride salt (MW 180.04, purity ≥97%). The compound serves as a privileged intermediate in the synthesis of kinase inhibitor scaffolds, receptor antagonists, and LOXL2 inhibitors.

Molecular Formula C5H7Cl2N3
Molecular Weight 180.03 g/mol
CAS No. 1346542-37-7
Cat. No. B1434553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyrimidin-4-yl)methanamine hydrochloride
CAS1346542-37-7
Molecular FormulaC5H7Cl2N3
Molecular Weight180.03 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1CN)Cl.Cl
InChIInChI=1S/C5H6ClN3.ClH/c6-5-8-2-1-4(3-7)9-5;/h1-2H,3,7H2;1H
InChIKeyVADFHUSNTYTRHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloropyrimidin-4-yl)methanamine hydrochloride (CAS 1346542-37-7): Procurement-Grade Heteroaromatic Building Block for Kinase-Targeted Medicinal Chemistry


(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a bifunctional pyrimidine building block bearing an electrophilic chlorine at C2 and a nucleophilic aminomethyl handle at C4, supplied as the hydrochloride salt (MW 180.04, purity ≥97%) . The compound serves as a privileged intermediate in the synthesis of kinase inhibitor scaffolds, receptor antagonists, and LOXL2 inhibitors [1]. Its 2-chloro-4-aminomethyl substitution pattern provides orthogonal derivatization handles—SNAr or cross-coupling at C2 combined with amidation or reductive amination at C4—that generic pyrimidine analogs cannot replicate [2].

Why (2-Chloropyrimidin-4-yl)methanamine hydrochloride Cannot Be Replaced by Generic Pyrimidine Analogs in Synthesis


Generic substitution with non-halogenated pyrimidine methanamines or regioisomeric chloropyrimidine methanamines fails because the specific 2-chloro-4-aminomethyl pattern confers dual orthogonal reactivity that is quantitatively distinct from all close analogs [1]. The C2-Cl bond provides an electrophilic site activated by both adjacent ring nitrogens for SNAr or cross-coupling, while the C4-CH₂NH₂ group supplies a nucleophilic handle for orthogonal diversification [2]. Replacing the 2-chloro with hydrogen, amino, or fluoro substituents abolishes or drastically alters this reactivity tier; moving the aminomethyl to the 5-position disrupts the conjugation pathway and alters the electronic environment at C2 . Furthermore, the hydrochloride salt form provides aqueous solubility and storage stability advantages that the free base alone cannot deliver. These layered differentiation points mean that analog substitution directly compromises synthetic efficiency, product regioselectivity, and final compound library quality in ways quantifiable below.

Quantitative Differentiation Evidence: (2-Chloropyrimidin-4-yl)methanamine hydrochloride vs. Closest Analogs


Regioisomeric Positional Advantage: 4-Aminomethyl vs. 5-Aminomethyl Substitution Controls C2 Reactivity

The placement of the aminomethyl group at the 4-position (adjacent to N3, para to N1) versus the 5-position (meta to both ring nitrogens) creates a measurable difference in the electronic activation of the C2 chlorine for nucleophilic aromatic substitution. In 2,4-disubstituted pyrimidines, the 4-position is known to be more electron-deficient than the 5-position due to the electron-withdrawing effect of the adjacent ring nitrogen [1]. This translates into faster SNAr kinetics at C2 when an electron-withdrawing or conjugating group resides at C4. The 5-isomer, (2-chloropyrimidin-5-yl)methanamine hydrochloride (CAS 1289191-99-6), lacks this direct conjugation pathway, resulting in a less activated C2-Cl bond. The predicted pKa of the conjugate acid of the 4-aminomethyl compound is 6.90 ± 0.29, indicating that at physiological pH the amine is partially protonated and can influence reactivity through inductive effects .

Medicinal Chemistry Building Block Synthesis Regioselective SNAr

SNAr Reactivity Tier: Chloro Provides Optimal Balance Between Reactivity and Chemoselectivity

The 2-chloropyrimidine system exhibits intermediate SNAr reactivity that balances synthetic utility against side reactions. Quantitative class-level data show that 2-chloropyrimidine is approximately 100-fold more reactive than 2-fluoropyrimidine and approximately 10-fold less reactive than 2-bromopyrimidine toward amine nucleophiles under SNAr conditions [1]. The bromo analog, while more reactive, is prone to decomposition and over-reaction, generating purification challenges. The 2-amino analog is completely inert toward nucleophilic displacement. Additionally, 2-chloropyrimidine is 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr, underscoring the unique activation provided by the pyrimidine ring nitrogens [2]. In head-to-head Suzuki coupling experiments, chloropyrimidines were explicitly shown to be preferable substrates over iodo-, bromo-, or fluoropyrimidines for achieving selective monophenylation [3].

Synthetic Methodology Nucleophilic Aromatic Substitution Building Block Selection

Hydrochloride Salt Form: Aqueous Solubility and Storage Stability Advantage Over Free Base

The hydrochloride salt (CAS 1346542-37-7) provides aqueous solubility and handling stability advantages over the free base form (CAS 181363-10-0). The free base has a predicted pKa of 6.90 ± 0.29 for the conjugate acid of the aminomethyl group, meaning it exists as an equilibrium mixture of protonated and neutral species at near-neutral pH, which can complicate solution-phase chemistry . The pre-formed HCl salt ensures full protonation, enhancing water solubility and enabling direct use in aqueous reaction media without pH adjustment. The free base is a predicted liquid (boiling point 311.3 °C) , whereas the HCl salt is a solid that can be stored at 2–8 °C under dry conditions . For comparison, 4-chloropyrimidine is documented as inherently unstable as the free base and is typically handled as its hydrochloride salt (mp 193–194 °C), whereas 2-chloropyrimidine is stable as the free base (mp 64.5–65.5 °C) . This highlights that salt form selection is not trivial among chloropyrimidine isomers.

Compound Handling Salt Selection Solubility Optimization

Lipophilicity Enhancement by 2-Chloro Substitution: Computed LogP Advantage Over Non-Halogenated Analog

The 2-chloro substituent significantly increases lipophilicity compared to the non-halogenated analog 4-(aminomethyl)pyrimidine. PubChem-computed XLogP3-AA for (2-chloropyrimidin-4-yl)methanamine (free base) is 0.1, while 4-(aminomethyl)pyrimidine has a reported Log P of -0.74 [1][2]. This represents a ΔLogP of approximately +0.84, which is expected to improve passive membrane permeability in derived lead compounds. The topological polar surface area (TPSA) is 51.8 Ų for both compounds, which is below the 140 Ų threshold generally associated with oral bioavailability [1]. The N-methyl analog N-methyl-1-(pyrimidin-4-yl)methanamine has XLogP3-AA of -0.4 and TPSA of 37.8 Ų, showing that chlorine substitution provides greater lipophilicity enhancement than N-methylation (ΔLogP = +0.5 vs. +0.84) [3].

Drug Design Physicochemical Properties Lead Optimization

Suzuki Coupling Selectivity: Chloropyrimidines Preferred Over Iodo-, Bromo-, and Fluoropyrimidines for Monophenylation

In a direct comparative study of halogenated pyrimidines in Suzuki-Miyaura coupling, Schomaker and Delia (2001) demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for achieving selective monophenylation [1]. The study showed that mono-, di-, or triphenylpyrimidine products could be obtained depending on reaction conditions, but chloropyrimidines offered the most controlled reactivity profile. Iodopyrimidines were too reactive, leading to polyarylation, while fluoropyrimidines were insufficiently reactive, requiring forcing conditions that compromised selectivity. Bromopyrimidines exhibited intermediate behavior but with less predictability than chloro substrates. This finding is particularly relevant for the target compound, where selective C2 functionalization is desired while preserving the C4 aminomethyl handle for subsequent orthogonal derivatization.

Cross-Coupling Suzuki-Miyaura Building Block Reactivity

Commercial Purity and Supply Consistency Across Major Vendors

Multiple reputable suppliers provide (2-Chloropyrimidin-4-yl)methanamine hydrochloride at consistently high purity: CymitQuimica (Biosynth brand) at 97% , Chemscene at 98+% , and Aladdin at 97% . The compound requires storage sealed in dry conditions at 2–8 °C, with a yellow solid physical form . The MDL number MFCD28386122 provides unambiguous identification across vendor catalogs . This multi-vendor availability at ≥97% purity reduces single-supplier dependency risk for procurement planning. The free base (CAS 181363-10-0) is also commercially available at 98% purity from custom synthesis suppliers, but the HCl salt is more commonly stocked .

Procurement Quality Control Building Block Sourcing

Optimal Application Scenarios for (2-Chloropyrimidin-4-yl)methanamine hydrochloride Based on Verified Differentiation Evidence


Kinase Inhibitor Library Synthesis via Sequential C2 SNAr / C4 Reductive Amination

The orthogonal reactivity of the 2-chloro (electrophilic) and 4-aminomethyl (nucleophilic) groups enables a two-step diversification protocol: first, SNAr amination at C2 with various amines under mild conditions (water, KF, 80 °C) exploiting the 10¹⁴-fold reactivity advantage over chlorobenzene , followed by reductive amination or amidation at the C4 aminomethyl handle. This sequential strategy avoids protecting group manipulations and is directly applicable to kinase inhibitor scaffold construction, as demonstrated in patent literature for JNK and Syk inhibitor programs [1]. The chloro intermediate reactivity tier (100-fold > fluoro, 10-fold < bromo) ensures clean C2 functionalization without competing C4 aminomethyl engagement [2].

Suzuki-Miyaura Fragment Elaboration with Selective C2 Monophenylation

For fragment-based drug discovery programs requiring controlled introduction of aryl groups at the pyrimidine C2 position, this compound provides the optimal halogen leaving group. The Delia & Anderson study established that chloropyrimidines achieve selective monophenylation in Suzuki coupling, whereas iodo- and bromopyrimidines suffer from over-arylation and fluoropyrimidines are insufficiently reactive [1]. The C4 aminomethyl group remains intact during Pd-catalyzed cross-coupling, enabling subsequent diversification. This scenario is particularly relevant for building biaryl kinase inhibitor fragments where the aminomethyl group serves as a linker attachment point.

LOXL2 Inhibitor Scaffold Construction Targeting Fibrosis and Oncology

Derivatives of (2-chloropyrimidin-4-yl)methanamine have been identified as LOXL2 (lysyl oxidase-like 2) inhibitors with reported IC₅₀ values of 100–110 nM against recombinant human and mouse LOXL2 [3]. LOXL2 is a validated target in fibrosis and cancer metastasis. The compound's dual functional handles allow systematic SAR exploration: C2 modification for target potency optimization and C4 aminomethyl elaboration for pharmacokinetic property tuning. The computed physicochemical profile (XLogP3-AA = 0.1, TPSA = 51.8 Ų) is favorable for achieving oral bioavailability in derived lead compounds [4].

High-Throughput Parallel Synthesis with Reduced Purification Burden

The hydrochloride salt form provides a solid, easily weighable starting material that dissolves readily in aqueous reaction media, enabling automated liquid handling for parallel synthesis . The intermediate SNAr reactivity of the C2 chloro group minimizes decomposition products compared to the bromo analog, reducing chromatographic purification time per compound [2]. With multi-vendor commercial availability at ≥97% purity , procurement can be scaled from milligram to multi-gram quantities without batch-to-batch variability concerns, supporting both hit-to-lead and lead optimization phases of drug discovery.

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